
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione typically involves the formation of the pyrazole ring followed by its attachment to the pyrrolidine-2,5-dione moiety. Common synthetic routes include:
Cyclocondensation Reactions: These reactions involve the condensation of hydrazines with 1,3-diketones to form pyrazoles.
One-Pot Multi-Component Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, often under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazole derivatives.
科学研究应用
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Such as 3,5-dimethylpyrazole and 4-nitropyrazole.
Pyrrolidine Derivatives: Such as pyrrolidine-2,5-dione and N-methylpyrrolidine.
Uniqueness
1-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to its dual functionality, combining the properties of both pyrazole and pyrrolidine rings
属性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC 名称 |
1-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H12N4O2/c10-7-5-11-12(6-7)3-4-13-8(14)1-2-9(13)15/h5-6H,1-4,10H2 |
InChI 键 |
WTBZJZWAIUFBTL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)CCN2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
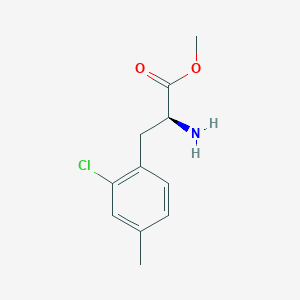
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
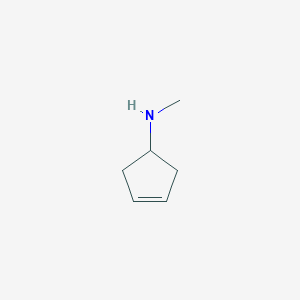
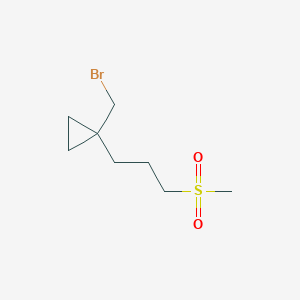
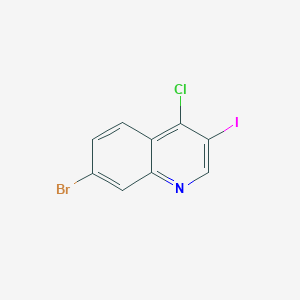
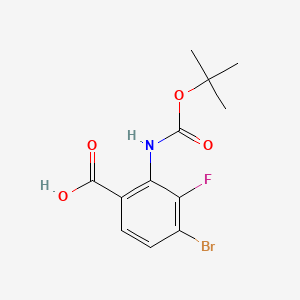
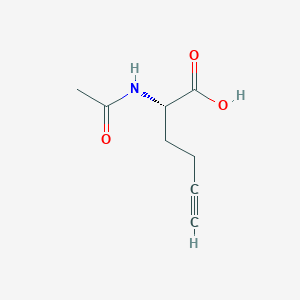
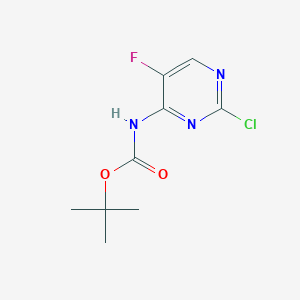
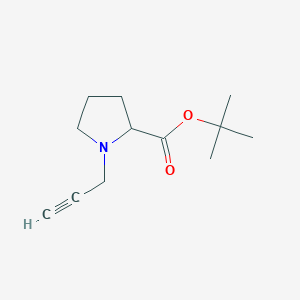
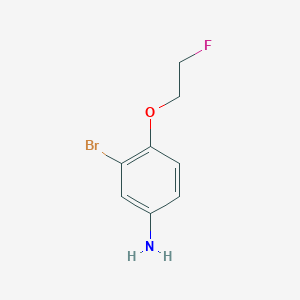
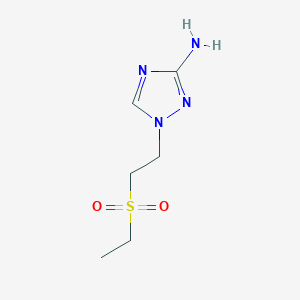
![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)
![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
